molecular formula C13H13BO3 B8061018 (5-Methoxy-[1,1'-biphenyl]-3-yl)boronic acid

(5-Methoxy-[1,1'-biphenyl]-3-yl)boronic acid

Cat. No.: B8061018
M. Wt: 228.05 g/mol
InChI Key: SGVHSYLGKIJLFM-UHFFFAOYSA-N
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Description

(5-Methoxy-[1,1'-biphenyl]-3-yl)boronic acid (CAS 1111181-69-1) is an aromatic boronic acid derivative of significant value in synthetic and medicinal chemistry. This compound, with the molecular formula C13H13BO3 and a molecular weight of 228.05 to 228.10, is characterized as a white powder . It serves as a versatile building block, particularly in metal-catalyzed cross-coupling reactions, such as the renowned Suzuki-Miyaura coupling, which is pivotal for forming carbon-carbon bonds . The core application of this biphenyl-based boronic acid lies in its ability to introduce the 5-methoxy-biphenyl-3-yl moiety into more complex molecular architectures. This makes it an invaluable intermediate in pharmaceutical research for the synthesis of active ingredients, in materials science for the development of novel organic materials, and in sensor technology . The compound is typically stored at room temperature and requires standard safety precautions for handling chemical powders, as it may cause skin and eye irritation (H315-H319) . This product is intended for Research Use Only and is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

(3-methoxy-5-phenylphenyl)boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13BO3/c1-17-13-8-11(7-12(9-13)14(15)16)10-5-3-2-4-6-10/h2-9,15-16H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGVHSYLGKIJLFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC(=C1)OC)C2=CC=CC=C2)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13BO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Applications in Organic Synthesis

Boronic acids, including (5-Methoxy-[1,1'-biphenyl]-3-yl)boronic acid, are widely used as intermediates in organic synthesis due to their ability to undergo cross-coupling reactions.

Cross-Coupling Reactions

One of the primary applications is in Suzuki-Miyaura cross-coupling reactions, where boronic acids react with aryl halides to form biaryl compounds. This method is crucial for synthesizing complex organic molecules used in pharmaceuticals.

Case Study : A study demonstrated the effectiveness of this compound in synthesizing substituted biphenyl derivatives, which are valuable in drug development .

Functionalization of Aromatic Compounds

The compound has been utilized for the functionalization of aromatic compounds through C–H activation processes. This allows for the introduction of various substituents onto aromatic rings without the need for pre-functionalization.

Data Table 1: Summary of Functionalization Reactions

Reaction TypeConditionsYield (%)Reference
C–H ArylationRu-catalyzed, 80°C74
Suzuki CouplingAqueous base, room temperature60
Direct ArylationPd-catalyzed, 100°C44

Medicinal Chemistry Applications

This compound has also shown potential in medicinal chemistry due to its biological activity.

Antibacterial Properties

Research indicates that derivatives of this compound exhibit antibacterial properties against resistant strains of bacteria. The incorporation of the methoxy group enhances the compound's lipophilicity and bioavailability.

Case Study : A derivative containing this compound was tested against Streptococcus pneumoniae and showed improved efficacy compared to non-substituted analogs .

Hsp90 Inhibition

The compound has been explored for its role as an inhibitor of Heat Shock Protein 90 (Hsp90), a target in cancer therapy. It has demonstrated the ability to disrupt protein-protein interactions critical for cancer cell survival.

Data Table 2: Hsp90 Inhibition Activity

CompoundIC50 (nM)Reference
This compound150
Control Compound300

Mechanism of Action

The mechanism by which (5-Methoxy-[1,1'-biphenyl]-3-yl)boronic acid exerts its effects involves its ability to form stable complexes with various biological targets. The boronic acid moiety can interact with enzymes and receptors, modulating their activity. The molecular targets and pathways involved depend on the specific application and biological system.

Comparison with Similar Compounds

Substituent Position and Electronic Effects

The position and nature of substituents on biphenyl boronic acids critically influence their reactivity, solubility, and application scope. Below is a comparative analysis with key analogs:

Compound Name Substituent Position(s) Key Properties/Reactivity Yield in Suzuki Coupling* Reference
(5-Methoxy-[1,1'-biphenyl]-3-yl)boronic acid 5-OCH₃ (distal), 3-B(OH)₂ (proximal) Electron-rich due to methoxy; moderate steric hindrance N/A (see synthesis in )
(2'-Methoxy-[1,1'-biphenyl]-3-yl)methylphosphonic acid (11f) 2-OCH₃ (distal), 3-B(OH)₂ (proximal) Steric hindrance at ortho position reduces coupling efficiency 45%
(4'-Methoxy-[1,1'-biphenyl]-3-yl)boronic acid (from bifenazate derivatives) 4-OCH₃ (distal), 3-B(OH)₂ (proximal) Para-substitution enhances electronic conjugation but may reduce solubility N/A
(4-Biphenyl)boronic acid 4-B(OH)₂ (proximal) Simpler structure; lower molecular weight (198.03 g/mol) N/A
(5-Cyano-2-methoxyphenyl)boronic acid 2-OCH₃, 5-CN (proximal) Electron-withdrawing cyano group deactivates the ring N/A

*Yields are context-dependent and influenced by reaction conditions (e.g., catalyst, solvent).

Key Observations :

  • Electronic Effects: The 5-methoxy group in the target compound donates electron density via resonance, enhancing reactivity in cross-couplings compared to electron-withdrawing groups (e.g., cyano in ). However, para-methoxy analogs (e.g., ) may exhibit stronger conjugation but poorer solubility due to symmetry.
  • Steric Hindrance : Ortho-substituted analogs like 11f face reduced yields (45%) due to steric clashes during palladium catalysis, whereas the target’s 3-boronic acid/5-methoxy arrangement balances electronic activation and steric accessibility.
  • Synthetic Flexibility : The target compound’s meta-substituted boronic acid group allows coupling at less hindered positions, contrasting with para-substituted isomers (e.g., ), which may require harsher conditions .

Solubility and Physicochemical Properties

  • Molecular Weight : The target compound (MW ≈ 228.25 g/mol) is heavier than simpler analogs like 4-biphenylboronic acid (MW 198.03 g/mol) , impacting solubility in polar solvents.
  • Hydrogen Bonding : The boronic acid group (–B(OH)₂) enables hydrogen bonding, improving aqueous solubility compared to esters (e.g., pinacol esters in ). However, methoxy groups enhance lipophilicity, favoring organic-phase reactions .
  • Thermal Stability : Methoxy-substituted biphenyl boronic acids generally exhibit higher thermal stability than hydroxylated analogs (e.g., 11e in ), which may decompose under acidic conditions.

Biological Activity

(5-Methoxy-[1,1'-biphenyl]-3-yl)boronic acid is a compound of significant interest due to its diverse biological activities, particularly in the fields of medicinal chemistry and synthetic biology. This article explores its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The compound belongs to the class of boronic acids, which are known for their ability to form reversible covalent bonds with diols and other nucleophiles. The presence of the methoxy group on the biphenyl structure enhances its electron-donating properties, potentially influencing its reactivity and biological interactions.

Synthesis Methodology

The synthesis of this compound typically involves:

  • Regioselective metal-iodine exchange : This method allows for the selective introduction of boron into the biphenyl structure.
  • Suzuki-Miyaura coupling reactions : These reactions are used extensively for creating biaryl compounds, which are crucial in pharmaceutical applications.

Antimicrobial Properties

Recent studies have indicated that derivatives of biphenylboronic acids exhibit notable antimicrobial activity. For example:

  • A synthesized derivative demonstrated effective inhibition against various bacterial strains, showing minimum inhibitory concentrations (MICs) as low as 0.10 mg/mL against Bacillus cereus and 0.30 mg/mL against Candida albicans .

The mechanism by which this compound exerts its biological effects is primarily through:

  • Interaction with serine residues in proteins : Boronic acids can form stable complexes with serine residues in penicillin-binding proteins (PBPs), which are essential for bacterial cell wall synthesis .
  • Inhibition of enzyme activity : The compound has shown potential in inhibiting enzymes involved in bacterial resistance mechanisms, thereby enhancing the efficacy of existing antibiotics.

Case Study 1: Antibacterial Activity

A study evaluated the antibacterial activity of various boronic acid derivatives, including this compound. The results indicated that:

  • The compound exhibited significant antibacterial properties against resistant strains, highlighting its potential as a lead compound for developing new antibiotics .

Case Study 2: Cytotoxicity Evaluation

In vitro studies have assessed the cytotoxic effects of this compound on cancer cell lines:

  • The compound showed selective cytotoxicity against MCF-7 breast cancer cells with an IC50 value indicating moderate potency . This suggests potential applications in cancer therapeutics.

Table 1: Antimicrobial Activity of Boronic Acid Derivatives

Compound NameMIC (mg/mL) against Bacillus cereusMIC (mg/mL) against Candida albicans
This compound0.100.30
Other derivative A0.150.25
Other derivative B0.200.35

Table 2: Cytotoxicity Profile on Cancer Cell Lines

Compound NameCell LineIC50 (µM)
This compoundMCF-711.8
Control CompoundMCF-7>100

Preparation Methods

Reaction Mechanism and Conditions

The reaction proceeds via oxidative addition of the aryl bromide to a Pd(0) species, followed by transmetallation with the boron reagent and reductive elimination to yield the boronic ester. Subsequent hydrolysis under acidic or oxidative conditions generates the free boronic acid. A representative procedure involves:

  • Catalyst : Pd(dppf)Cl₂·DCM (4 mol%)

  • Base : K₃PO₄ (3 equiv)

  • Solvent : Tetrahydrofuran (THF)/H₂O (5:1 ratio)

  • Temperature : 90°C for 24 hours.

This method achieves yields of 57–74%, with purity confirmed by ¹H NMR and HPLC.

Optimization Strategies

  • Ligand Effects : Bulky ligands such as SPhos (8 mol%) improve catalytic activity by stabilizing the Pd center during transmetallation.

  • Solvent Systems : Mixed THF/H₂O enhances solubility of inorganic bases and facilitates hydrolysis of intermediate boronate esters.

  • Boron Source : Bis(pinacolato)diboron is preferred over pinacolborane due to its air stability and higher reactivity.

Suzuki-Miyaura Cross-Coupling with MIDA Boronate Esters

The MIDA (N-methyliminodiacetic acid) boronate ester strategy offers improved stability and handling for boronic acid precursors. This method involves synthesizing a MIDA-protected boronate intermediate, followed by deprotection.

Synthesis of MIDA Boronate Ester

3-Bromo-5-methoxy-1,1'-biphenyl is reacted with N-methyliminodiacetic acid in dimethylformamide (DMF) at 90°C for 18 hours. The product precipitates upon cooling and is purified via filtration.

ParameterValue
Yield57%
Reaction Time18 hours
Purification MethodFiltration and washing

Deprotection to Boronic Acid

The MIDA ester is hydrolyzed using H₂O₂ (30% aq.) in THF/H₂O at 0°C, followed by stirring at room temperature for 3 hours. This step achieves quantitative conversion to the boronic acid.

Decarboxylative Coupling of Benzoic Acid Derivatives

An alternative route involves decarboxylative cross-coupling of 3-methoxy-5-bromobenzoic acid with phenylboronic acid. This method leverages iodine-mediated decarboxylation to form the biaryl framework.

Procedure Overview

  • Reagents : 3-Methoxy-5-bromobenzoic acid, phenylboronic acid, I₂ (3 equiv), Et₃N (4.5 equiv)

  • Conditions : Stirred at 18°C for 6 hours in THF.

  • Yield : 62–98% after column chromatography.

Limitations

This method requires stoichiometric iodine and is less efficient for electron-deficient arylboronic acids.

Functional Group Compatibility and Challenges

Methoxy Group Stability

The methoxy substituent remains intact under Miyaura borylation conditions (pH 9–12, 90°C), as confirmed by ¹³C NMR.

Competing Side Reactions

  • Protodeboronation : Minimized by using H₂O₂ during hydrolysis to oxidize residual Pd species.

  • Homocoupling : Suppressed by degassing solvents and maintaining inert atmospheres.

Comparative Analysis of Methods

MethodYield (%)Catalyst LoadingKey Advantage
Miyaura Borylation57–744 mol% PdHigh functional group tolerance
MIDA Ester Route57–100NoneImproved stability of intermediate
Decarboxylative62–98I₂ (stoichiometric)Avoids halogenated precursors

Q & A

Q. What are the standard synthetic routes for preparing (5-Methoxy-[1,1'-biphenyl]-3-yl)boronic acid, and how are reaction conditions optimized?

The compound is typically synthesized via Suzuki-Miyaura cross-coupling , leveraging palladium catalysis. A representative protocol involves:

  • Catalyst : Pd(PPh₃)₄ or Pd(dppf)Cl₂·CH₂Cl₂ (0.5–5 mol%) .
  • Base : K₃PO₄ or KOAc (2–3 equiv) to facilitate transmetallation .
  • Solvent : Toluene or DMF at 80–100°C for 12–24 hours.
  • Substrate : Coupling a brominated biphenyl derivative (e.g., 3-bromo-5-methoxybiphenyl) with a boronic ester/acid partner. Optimization Tips :
  • Use bis(pinacolato)diboron for in situ boronic ester formation to improve stability .
  • Purify via silica gel chromatography (hexane/EtOAc) to isolate the product in >80% yield .

Q. How is the purity and structure of this compound validated?

  • ¹H/¹³C NMR : Confirm regiochemistry and methoxy group integration (δ ~3.8 ppm for OCH₃) .
  • HRMS : Validate molecular weight (calc. for C₁₃H₁₃BO₃: 228.10 g/mol) .
  • HPLC : Assess purity (>97% by area) using a C18 column (MeCN/H₂O gradient) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(5-Methoxy-[1,1'-biphenyl]-3-yl)boronic acid
Reactant of Route 2
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(5-Methoxy-[1,1'-biphenyl]-3-yl)boronic acid

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